molecular formula C8H10FNO2 B1446468 6-Fluoro-5-isopropoxypyridin-3-ol CAS No. 1440512-66-2

6-Fluoro-5-isopropoxypyridin-3-ol

Cat. No.: B1446468
CAS No.: 1440512-66-2
M. Wt: 171.17 g/mol
InChI Key: NKKFMPJUJXMLOX-UHFFFAOYSA-N
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Description

“6-Fluoro-5-isopropoxypyridin-3-ol” is a chemical compound with the molecular formula C8H10FNO2 . It has a molecular weight of 171.17 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNO2/c1-5(2)12-6-3-7(11)8(9)10-4-6/h3-5,11H,1-2H3. This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Medical Imaging Applications

6-Fluoro-5-isopropoxypyridin-3-ol derivatives play a crucial role in medical imaging techniques such as Positron Emission Tomography (PET). The use of fluorine-18 labelled fluoropyridines, including derivatives of this compound, has been extensively researched for PET imaging. These compounds are valued for their ability to undergo nucleophilic aromatic substitution, facilitating the introduction of fluorine-18, a critical isotope in PET imaging, into specific positions of the pyridine ring (Carroll et al., 2007).

Biological and Chemical Probes

This compound derivatives have been synthesized and characterized for use as pH indicators in magnetic resonance spectroscopy and imaging. Fluorinated macromolecular probes, such as 6-fluoropyridoxal-polymer conjugates, exhibit significant 19F pH sensitivity and suitable pKa for in vivo studies, making them valuable in exploring tissue physiology (Mehta et al., 1996).

Antitumor Activity

Research into the structure-activity relationships (SARs) of 6-fluoro derivatives, including this compound analogs, has been conducted to explore their potential as antitumor agents. Studies have evaluated the cytotoxic activity of these compounds against various murine and human tumor cell lines, indicating the potential of these derivatives in cancer therapy (Tsuzuki et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

6-fluoro-5-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-5(2)12-7-3-6(11)4-10-8(7)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKFMPJUJXMLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271153
Record name 3-Pyridinol, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440512-66-2
Record name 3-Pyridinol, 6-fluoro-5-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 6-fluoro-5-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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